molecular formula C9H14O B14456493 2-Cyclohexen-1-ol, 3-(2-propenyl)- CAS No. 69016-40-6

2-Cyclohexen-1-ol, 3-(2-propenyl)-

Cat. No.: B14456493
CAS No.: 69016-40-6
M. Wt: 138.21 g/mol
InChI Key: ZVQONHQFGNXLIN-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 3-(2-propenyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexene, featuring a hydroxyl group and an allyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-ol, 3-(2-propenyl)- can be synthesized through several methods. One common approach involves the selective oxidation of cyclohexene to form cyclohexenone, followed by the addition of an allyl group. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 2-Cyclohexen-1-ol, 3-(2-propenyl)- often involves large-scale catalytic processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 3-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexenone derivatives, saturated alcohols, and various substituted cyclohexenes .

Scientific Research Applications

2-Cyclohexen-1-ol, 3-(2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexen-3-ol
  • 1-Cyclohexen-3-ol
  • 2-Cyclohexenol
  • 3-Hydroxycyclohexene
  • 2-Cyclohexene-1-ol
  • Cyclohex-2-ene-1-ol

Uniqueness

The presence of both a hydroxyl group and an allyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

69016-40-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,7,9-10H,1,3-6H2

InChI Key

ZVQONHQFGNXLIN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(CCC1)O

Origin of Product

United States

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